Monoethyl pimelate

PROTAC Linker BCL-XL Degradation Alkyl Chain Length

Ethyl hydrogen heptane-1,7-dioate (CAS 33018-91-6), also known as monoethyl pimelate, is the monoethyl ester of pimelic acid (heptanedioic acid). As a bifunctional molecule bearing a free carboxylic acid and a protected ethyl ester group, it serves as a versatile PROTAC (PROteolysis TArgeting Chimera) linker within the alkyl/ether class.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 33018-91-6
Cat. No. B1582420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethyl pimelate
CAS33018-91-6
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)O
InChIInChI=1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11)
InChIKeyNQYXFXWKKYGBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl hydrogen heptane-1,7-dioate (CAS 33018-91-6) – Structural and Procurement Baseline


Ethyl hydrogen heptane-1,7-dioate (CAS 33018-91-6), also known as monoethyl pimelate, is the monoethyl ester of pimelic acid (heptanedioic acid). As a bifunctional molecule bearing a free carboxylic acid and a protected ethyl ester group, it serves as a versatile PROTAC (PROteolysis TArgeting Chimera) linker within the alkyl/ether class . The compound has a molecular weight of 188.22 g/mol, a predicted LogP of 1.58460, and is supplied as a liquid with a purity typically ≥98.0% (GC) .

Why Generic Substitution of Ethyl hydrogen heptane-1,7-dioate Fails: The Critical Role of Defined Chain Length and Terminal Functionality


Ethyl hydrogen heptane-1,7-dioate cannot be generically substituted with other pimelic acid derivatives or PROTAC linkers. Its precise seven-carbon alkyl chain length (C7) and the specific monoethyl ester/acid terminal group are essential for achieving the optimal linker geometry required in the synthesis of specific BCL-XL PROTAC degraders, such as (S,R,S)-AHPC-Me-C7 ester . Substituting with a shorter linker (e.g., adipate, C6) or a longer linker (e.g., suberate, C8) would alter the spatial distance between the E3 ligase ligand and the target protein-binding moiety, which can severely compromise the formation of a stable ternary complex and, consequently, degradation efficiency [1]. Similarly, using a diester (e.g., dimethyl pimelate) or the free diacid (pimelic acid) would eliminate the required orthogonal reactivity for sequential conjugation steps, making the synthesis of the target conjugate impossible without additional protection/deprotection steps [2].

Quantitative Differentiation of Ethyl hydrogen heptane-1,7-dioate: Comparative Physicochemical and Application Data


PROTAC Linker Chain Length: C7 Heptanedioate Enables Optimal BCL-XL Degradation vs. C6 Adipate or C8 Suberate Analogs

Monoethyl pimelate is a specific precursor for the synthesis of (S,R,S)-AHPC-Me-C7 ester, a key intermediate in the preparation of DT2216, a first-in-class, selective BCL-XL PROTAC degrader. The C7 linker length (from heptanedioate) has been empirically validated in the resulting DT2216 molecule to induce potent BCL-XL degradation, achieving a DC50 of 63 nM in MOLT-4 T-ALL cells . In contrast, BCL-XL PROTACs synthesized with linkers of different lengths (e.g., C6 adipate or C8 suberate analogs) would be expected to exhibit significantly altered degradation potencies, as linker length is a critical determinant of ternary complex formation and degradation efficiency [1].

PROTAC Linker BCL-XL Degradation Alkyl Chain Length

Physicochemical Differentiation: Liquid State at Ambient Temperature vs. Solid C6 Adipate or C8 Suberate Analogs

Ethyl hydrogen heptane-1,7-dioate (C7) is a liquid at room temperature (melting point 10°C) . In contrast, the shorter-chain analog ethyl hydrogen adipate (C6) is a solid with a melting point of 28-29°C , and the longer-chain analog ethyl hydrogen suberate (C8) is a low-melting solid with a melting point of 25-27°C . This physical state difference directly impacts handling, weighing, and dissolution during PROTAC synthesis workflows.

Physical State Handling Formulation

Lipophilicity Differentiation: Predicted LogP 1.58 for C7 Heptanedioate vs. C6 Adipate (~1.2) and C8 Suberate (~1.9)

The predicted octanol-water partition coefficient (LogP) for ethyl hydrogen heptane-1,7-dioate is 1.58460 [1]. This value is intermediate between the shorter-chain ethyl hydrogen adipate (C6, predicted LogP ~1.2) and the longer-chain ethyl hydrogen suberate (C8, predicted LogP ~1.9) [2][3]. This moderate lipophilicity is a key physicochemical property influencing the solubility, permeability, and overall drug-likeness of the final PROTAC molecule.

Lipophilicity LogP Membrane Permeability

Orthogonal Reactivity: Monoethyl Ester Enables Sequential Conjugation vs. Symmetrical Diesters or Diacids

Ethyl hydrogen heptane-1,7-dioate possesses one free carboxylic acid and one ethyl ester. This orthogonally protected architecture is essential for the stepwise synthesis of (S,R,S)-AHPC-Me-C7 ester, a key E3 ligase ligand-linker conjugate used in BCL-XL PROTAC development . In contrast, symmetrical diesters like dimethyl pimelate (CAS 1732-08-7) [1] or the free diacid pimelic acid (CAS 111-16-0) [2] lack this inherent selectivity. Using a diester would require a non-selective hydrolysis step to generate a monoacid, introducing additional synthetic steps, lower yields, and potential purification challenges.

Orthogonal Protection PROTAC Synthesis Conjugation Chemistry

Optimal Application Scenarios for Ethyl hydrogen heptane-1,7-dioate Based on Quantified Differentiation


Synthesis of Clinical-Stage BCL-XL PROTAC Degraders (e.g., DT2216)

Ethyl hydrogen heptane-1,7-dioate is the definitive starting material for constructing the C7 alkyl/ether linker in (S,R,S)-AHPC-Me-C7 ester, a critical intermediate for DT2216—a first-in-class BCL-XL PROTAC currently in clinical trials . The validated DC50 of 63 nM for DT2216 in MOLT-4 cells is directly linked to the specific C7 linker geometry provided by this compound. Any deviation in linker length or composition would invalidate the established structure-activity relationship and likely compromise the degrader's potency and selectivity profile. This scenario is ideal for medicinal chemistry teams developing BCL-XL-targeting therapies and requiring a validated, literature-supported linker component.

PROTAC Linker Library Screening with Defined Alkyl Chain Length

In PROTAC development, systematic linker screening is essential to identify the optimal spatial arrangement for ternary complex formation . Ethyl hydrogen heptane-1,7-dioate provides a precisely defined, seven-carbon alkyl chain with orthogonal reactive ends, making it an indispensable member of any alkyl linker library. Its intermediate LogP of 1.58 and liquid physical state at room temperature [1] facilitate its inclusion in high-throughput synthesis and screening workflows. By comparing degrader candidates synthesized with this C7 linker against those made with C6 (adipate) or C8 (suberate) linkers, researchers can empirically map the linker length-dependence of degradation efficiency for their target protein of interest.

Synthesis of Asymmetric PROTAC Conjugates via Stepwise Amide Coupling

The orthogonal protection of ethyl hydrogen heptane-1,7-dioate—with a free carboxylic acid and an ethyl ester—enables a clean, stepwise conjugation strategy. Researchers can first couple the free acid to an amine-containing E3 ligase ligand (e.g., VHL ligand) under standard amide coupling conditions. The resulting ethyl ester intermediate can then be saponified to reveal a new carboxylic acid for subsequent conjugation to a target protein-binding warhead . This convergent approach is more efficient and higher-yielding than attempting to selectively mono-functionalize a symmetrical diester like dimethyl pimelate, which would require challenging and often low-yielding partial hydrolysis . This scenario is highly relevant for labs synthesizing custom PROTACs for target validation and lead optimization.

Physicochemical Optimization of PROTAC Candidates

The physicochemical properties of a PROTAC linker—including its length, lipophilicity, and hydrogen bond donor/acceptor count—profoundly influence the overall drug-likeness of the final conjugate . Ethyl hydrogen heptane-1,7-dioate contributes a moderate LogP of 1.58 and a specific number of rotatable bonds (8) [1]. These parameters place it in a favorable range for balancing permeability and solubility, a common challenge in PROTAC design. Researchers can use this compound to introduce a defined, mid-range lipophilic spacer, allowing them to fine-tune the physicochemical profile of their degrader candidates and potentially improve cellular permeability or reduce off-target effects compared to more hydrophilic (e.g., PEG) or more lipophilic (e.g., longer alkyl) linkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monoethyl pimelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.